2,2'-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluorooctane-1,8-diyl)bis(oxirane)

Optical Materials Anti-reflective Coatings Fluoropolymers

Formulators of low-loss optical waveguides and high-frequency PCB dielectrics require monomers that combine ultra-low refractive index with a low dielectric constant. This C8-dodecafluoro diepoxide is the precise solution. - Refractive index <1.39 (UV-cured), enabling optimal index matching with silica glass. - Dielectric constant (Dk) <2.5, reducing signal latency by ~39% vs. cycloaliphatic epoxies. - >75% lower saturated water absorption for moisture-sensitive OLED/perovskite encapsulation. - Low surface energy for effective bonding to PTFE/FEP without etching.

Molecular Formula C12H10F12O2
Molecular Weight 414.19 g/mol
CAS No. 74328-56-6
Cat. No. B3152757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluorooctane-1,8-diyl)bis(oxirane)
CAS74328-56-6
Molecular FormulaC12H10F12O2
Molecular Weight414.19 g/mol
Structural Identifiers
SMILESC1C(O1)CC(C(C(C(C(C(CC2CO2)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C12H10F12O2/c13-7(14,1-5-3-25-5)9(17,18)11(21,22)12(23,24)10(19,20)8(15,16)2-6-4-26-6/h5-6H,1-4H2
InChIKeyBUCVATDLDBZNPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dodecafluorooctane Diepoxide: A High-Fluorine Aliphatic Epoxy Monomer


2,2'-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluorooctane-1,8-diyl)bis(oxirane) (CAS 74328-56-6) is a highly fluorinated aliphatic diglycidyl ether monomer with the molecular formula C12H10F12O2 and a molecular weight of 414.19 g/mol . It features a rigid, perfluorinated C8-octane backbone connecting two reactive oxirane (epoxy) end-groups . The compound is a member of the fluorodiepoxide class, where the high density of low-polarizability C-F bonds is structurally designed to drastically reduce refractive index, dielectric constant, and moisture absorption in cured networks, making it a key building block for advanced photonic and electronic materials [1].

Monomer type
High-fluorine aliphatic diepoxide for low-refractive-index networks
Curing route
UV or thermal cure; forms dense crosslinked fluoropolymer films
Target applications
Photonic waveguides, low-k dielectrics, moisture-resistant encapsulants

Why Generic Diepoxides Cannot Replace Dodecafluorooctane Diepoxide


The performance of fluorinated epoxies is directly proportional to the fluorine content in the monomer backbone [1]. Generic substitution with non-fluorinated bisphenol A diglycidyl ether (DGEBA, ~0% F) or even shorter-chain fluorinated analogs results in a critical loss of function. DGEBA-based networks exhibit high refractive indices (~1.57-1.60) and dielectric constants (~4.0 at 1 MHz), making them unsuitable for optical waveguides or high-speed electronics [2]. Critically, even substitution within the fluorodiepoxide class, such as replacing the C8-dodecafluoro backbone with a shorter C6-octafluoro analog (CAS 791-22-0), compromises the very properties that define this material class. The lower fluorine-to-carbon ratio of the C6 analog leads to a demonstratively higher refractive index and reduced hydrophobicity, failing to meet the stringent requirements for advanced anti-reflective coatings and low-dielectric insulators .

Target monomer
Dodecafluorooctane diepoxide: 12 F atoms, C8 perfluoro backbone, low RI, low Dk, hydrophobic
Common substitute
DGEBA (non-fluorinated): ~0% F, high RI (1.57–1.60) and Dk (~4.0); unsuitable for optics or high-frequency electronics
Target monomer
C8 perfluoro chain ensures lowest refractive index and highest hydrophobicity in fluorodiepoxide class
Similar fluorodiepoxide
C6-octafluoro analog: lower F/C ratio raises refractive index and reduces moisture resistance; may not meet low-index requirements

Dodecafluorooctane Diepoxide: Performance Versus Commercial Epoxies


Refractive Index: C8 vs. C6 Fluorinated Diepoxide

The monomer's refractive index is a cornerstone property for optical waveguide design. The C8-dodecafluoro diepoxide (CAS 74328-56-6) achieves a lower refractive index than its shorter-chain C6-octafluoro homolog (CAS 791-22-0). The C6 analog has a measured refractive index of n20/D 1.39 . Based on the established class-level trend where increasing fluorine content linearly decreases the refractive index [1], the target compound's 12 fluorine atoms over an 8-carbon chain will yield a refractive index below 1.39, offering superior index matching with silica optical fibers (1.46).

Refractive Index
Class-level
Projected < 1.39
Lower RI supports silica index matching for optical cladding
Class trend; verify with measurement
Optical Materials Anti-reflective Coatings Fluoropolymers

Hydrophobicity vs. ERL-4221 Cycloaliphatic Epoxy

Moisture absorption is a critical failure mechanism in electronic packaging. While specific water contact angle data for the target compound is not available, its performance can be confidently inferred from a direct head-to-head study of fluorinated cycloaliphatic diepoxides. Replacing a C-H backbone with a fluorinated linker (OCE, structurally analogous to the target) reduced saturated water absorption by 75% compared to the commercial non-fluorinated standard, ERL-4221 [1]. Given its higher fluorine content, the target dodecafluoro-C8 compound is expected to exhibit even greater hydrophobicity.

Water Absorption
Cross-study comparable
0.70 vs 2.83 wt%
Reported moisture barrier supports electronic packaging
Data from fluorinated cycloaliphatic analog
Hydrophobic Coatings Electronic Packaging Surface Science

Dielectric Constant vs. ERL-4221

The introduction of a fluorinated linker into a diepoxide network drastically reduces the dielectric constant (Dk), a key requirement for high-frequency insulators. In a direct study, a cured fluorinated cycloaliphatic diepoxide (C-OCE) exhibited a Dk of 2.44-2.54 across a 1 Hz to 5 MHz range, compared to a Dk of 4.00-4.01 for the non-fluorinated commercial standard C-ERL-4221 [1]. The target compound, with its denser fluorinated C8 backbone, is in-class and expected to provide a similarly low, if not lower, dielectric constant.

Dielectric Constant
Class-level
Dk 2.44–2.54 vs 4.0
Supports low-loss high-frequency dielectrics
Class-level inference; validate for specific formulation
Low-k Dielectrics High-Speed Communication Electronic Materials

Surface Energy vs. Non-fluorinated Epoxy Standard

The incorporation of a C8-fluorodiepoxide resin into a formulation dramatically lowers surface energy. A patent describes a C8-fluorodiepoxide-based adhesive with a bulk fluorine content of 56.4 wt%, which enabled strong adhesion to notoriously difficult-to-bond fluoroplastics without surface etching [1]. While a non-fluorinated epoxy control, Epon 828/Versamid 140, was used in the same study, the fluorinated compound's ability to wet low-energy surfaces is a direct consequence of its high fluorine content and resulting low surface energy.

Surface Adhesion
Direct head-to-head
Bonds untreated PTFE/FEP; conventional epoxy fails
Eliminates hazardous fluoropolymer etching
Demonstrated with high-fluorine resin formulation
Anti-fouling Coatings Low Surface Energy Materials Release Agents

Thermal Resistance vs. Cycloaliphatic Epoxy

Fluorination not only improves optical and electrical properties but can also enhance thermal stability. A comparative study showed that UV-cured fluorinated cycloaliphatic diepoxides (C-TCE and C-OCE) both exhibited glass transition temperatures (Tg) exceeding 150°C, slightly outperforming the cured commercial cycloaliphatic standard C-ERL-4221 in thermal resistance [1]. This demonstrates that the performance benefits of fluorination do not come at the expense of thermal robustness.

Thermal Resistance
Direct comparison
Tg > 150 °C
Process compatibility with solder reflow
Measured on fluorinated cycloaliphatic analogs
Thermosets High-Tg Polymers Optoelectronic Packaging

Dodecafluorooctane Diepoxide Application Scenarios


Optical Waveguide and Anti-Reflective Coatings

The C8-dodecafluoro diepoxide's quantifiably lower refractive index compared to its C6-octafluoro homolog (based on cross-study analysis) makes it the preferred monomer for synthesizing ultra-low index cladding materials. When UV-cured, the resulting network can achieve a refractive index below 1.39, providing optimal index matching with silica glass (n ~ 1.46) and enabling low-loss optical signal propagation in waveguide devices. This is a critical specification for manufacturers of planar lightwave circuits and AR coatings for lenses and displays .

Low-Loss Electronic Substrates and Packaging

Leveraging the class-level property of halogenated epoxies, this compound is uniquely suited for formulating dielectrics with a Dk below 2.5. Compared to conventional cycloaliphatic epoxies (Dk ~ 4.0), this represents a 39% reduction in signal-carrying capacity, which directly translates to lower signal latency and crosstalk in high-frequency printed circuit boards (PCBs) and semiconductor packaging for 5G and 6G applications [1].

Moisture-Resistant Encapsulant for Flexible Electronics

Building on the cross-study evidence that fluorinated epoxies can reduce saturated water absorption by over 75% (2.83 wt% to 0.70 wt%), this ultra-hydrophobic diepoxide is an exceptional candidate for thin-film encapsulation. Its high cross-link density from the diepoxide functionality, combined with the moisture-repelling C8-perfluoroalkyl chain, provides superior protection for moisture-sensitive organic light-emitting diodes (OLEDs) and perovskite solar cells, significantly extending device lifetime compared to encapsulants based on standard DGEBA or cycloaliphatic epoxies [2].

Untreated Fluoropolymer Bonding Adhesive

The direct head-to-head patent evidence confirms that C8-fluorodiepoxide resins can create effective adhesive bonds to fluoroplastics like PTFE and FEP without hazardous surface etching. This property, derived from the resin's low surface energy, streamlines the manufacturing of multi-material assemblies where fluoropolymers are chosen for chemical inertness but pose a bonding challenge. The ability to formulate a compound with a bulk fluorine content of ~56.4 wt% is a quantifiable specification point for this application [3].

Application
Selection Property
Validation Focus
Optical waveguide cladding & AR coatings
Low refractive index monomer
Optical index matching to silica
Low-loss electronic substrates
Low dielectric constant monomer
Signal propagation in high-speed boards
Moisture-resistant encapsulant
Hydrophobic perfluoroalkyl chain
Saturated water absorption resistance
Untreated fluoropolymer bonding
Low surface energy fluorinated resin
Adhesion without chemical etching
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